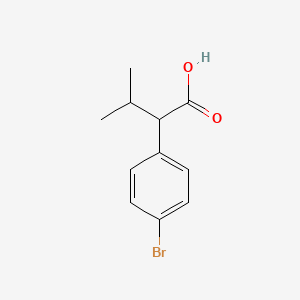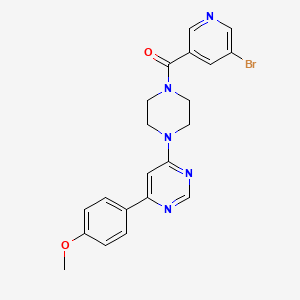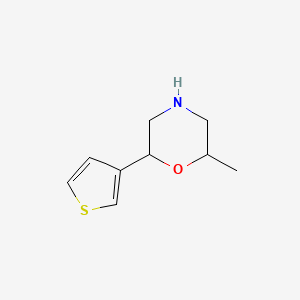
2-Methyl-6-(thiophen-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(thiophen-3-yl)morpholine is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a methyl group at the second position and a thiophene ring at the sixth position
Mecanismo De Acción
Target of Action
The primary target of 2-Methyl-6-(thiophen-3-yl)morpholine is QcrB, a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .
Mode of Action
This compound interacts with its target, QcrB, by binding to it. This binding inhibits the function of the menaquinol cytochrome c oxidoreductase, thereby disrupting the process of oxygen-dependent respiration .
Biochemical Pathways
The inhibition of the menaquinol cytochrome c oxidoreductase by this compound affects the electron transport chain, a crucial biochemical pathway in cellular respiration . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source.
Result of Action
The molecular effect of this compound’s action is the inhibition of the menaquinol cytochrome c oxidoreductase, leading to disruption of the electron transport chain . On a cellular level, this results in decreased ATP production, which can lead to cell death due to energy deprivation.
Análisis Bioquímico
Biochemical Properties
It is known that thiophene derivatives, such as 2-Methyl-6-(thiophen-3-yl)morpholine, have been shown to exhibit a variety of biological effects .
Cellular Effects
Thiophene derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(thiophen-3-yl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylmorpholine with thiophene-3-carboxaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(thiophen-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated thiophene rings.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-6-(thiophen-3-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-(thiophen-2-yl)morpholine: Similar structure but with the thiophene ring at the second position.
2-Methyl-6-(furan-3-yl)morpholine: Similar structure with a furan ring instead of a thiophene ring.
2-Methyl-6-(pyridin-3-yl)morpholine: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
2-Methyl-6-(thiophen-3-yl)morpholine is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring also imparts distinct electronic properties, making it valuable in materials science applications.
Propiedades
IUPAC Name |
2-methyl-6-thiophen-3-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7-4-10-5-9(11-7)8-2-3-12-6-8/h2-3,6-7,9-10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKONACANKCVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
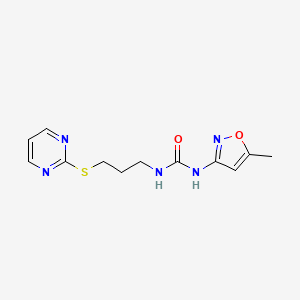
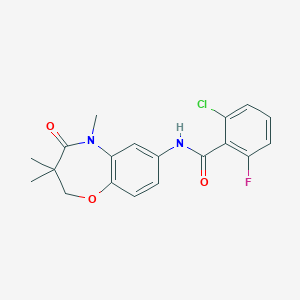

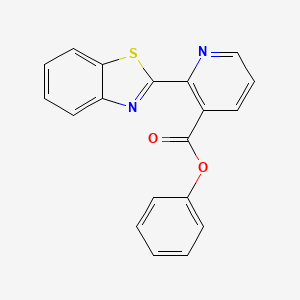
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2631690.png)

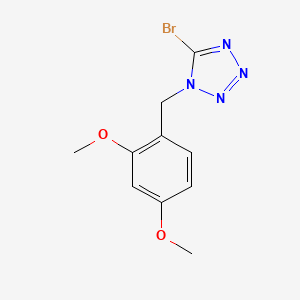
![3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2631695.png)
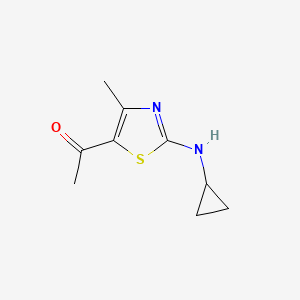

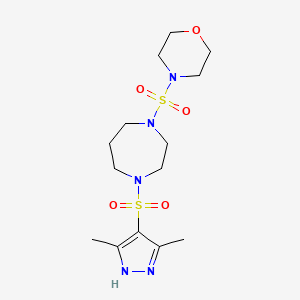
![N-[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2631700.png)
